molecular formula C14H15N5O2 B2546211 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine CAS No. 450345-22-9

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine

Cat. No.: B2546211
CAS No.: 450345-22-9
M. Wt: 285.307
InChI Key: IANUJSSCDJHVNP-UHFFFAOYSA-N
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Description

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5th position and a tetrahydronaphthalenyl group at the N4 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 5-amino-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Hydrolysis: Formation of pyrimidine carboxylic acids or amides.

Scientific Research Applications

5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrimidine-4,6-diamine
  • 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-3-yl)pyrimidine-4,6-diamine
  • 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-4-yl)pyrimidine-4,6-diamine

Uniqueness

The uniqueness of 5-nitro-N4-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine lies in its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-nitro-4-N-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c15-13-12(19(20)21)14(17-8-16-13)18-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7-8H,1-2,4,6H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANUJSSCDJHVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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